Tert-butyl 4-iodo-3-methoxybenzoate

Description

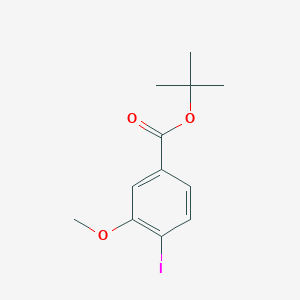

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-iodo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQPUUOSRSDHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Tert Butyl 4 Iodo 3 Methoxybenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide

The carbon-iodine bond in tert-butyl 4-iodo-3-methoxybenzoate is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Heck)

Palladium catalysts are widely employed for their efficiency in forming new bonds under relatively mild conditions. youtube.com The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

Suzuki Coupling:

The Suzuki reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and the low toxicity of the boron-containing reagents. For instance, the coupling of sterically hindered arylboronic esters with a similar compound, 3-iodo-4-methoxybenzoic acid methyl ester, has been optimized to produce biaryls in good yields. researchgate.netresearchgate.net The choice of base and solvent is crucial for the success of these reactions.

Stille Coupling:

The Stille reaction utilizes organotin reagents as the coupling partners. libretexts.org While effective, the toxicity of organotin compounds is a significant drawback. harvard.edu The reaction mechanism is similar to the Suzuki coupling, involving transmetalation of the organotin reagent to the palladium center. libretexts.org The scope of the Stille reaction is broad, allowing for the coupling of various aryl and vinyl halides. libretexts.org

Heck Reaction:

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen iodide formed during the reaction. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application.

| Reaction | Coupling Partner | Key Reagents | General Product |

|---|---|---|---|

| Suzuki | Organoboron compound (e.g., boronic acid) | Palladium catalyst, Base | Biaryl |

| Stille | Organotin compound | Palladium catalyst | Biaryl or vinylarene |

| Heck | Alkene | Palladium catalyst, Base | Substituted alkene |

Copper-Catalyzed Grignard Cross-Coupling

Copper catalysts can be used as an alternative or in conjunction with other metals for cross-coupling reactions. While less common than palladium for aryl iodides, copper-catalyzed reactions, such as those involving Grignard reagents, offer a different reactivity profile. These reactions can be advantageous in specific synthetic contexts, potentially offering different chemoselectivity or functional group tolerance.

Exploration of Nickel and Other Metal Catalysis

Nickel catalysts are emerging as a cost-effective and reactive alternative to palladium for cross-coupling reactions. chemrxiv.orgchemrxiv.org Nickel(0) complexes can catalyze a variety of transformations, including the coupling of aryl halides with various nucleophiles. researchgate.net Recent advancements have shown that nickel-catalyzed photoredox reactions, sometimes using simple additives like tert-butylamine, can facilitate C-O and C-N bond formation under mild conditions. chemrxiv.orgchemrxiv.org Cobalt has also been investigated for cross-coupling reactions of iodo-containing heterocyclic compounds with Grignard reagents, suggesting its potential applicability to aryl iodides as well. nih.gov

Reactivity of the Ester Functionality

The tert-butyl ester group in this compound provides a protective function for the carboxylic acid. Its selective removal or transformation is a key step in many synthetic routes.

Chemoselective Cleavage of the tert-Butyl Ester

The tert-butyl group can be cleaved under specific conditions that often leave other sensitive functional groups intact. This chemoselectivity is a significant advantage in multistep syntheses.

Mild methods for the cleavage of tert-butyl esters are highly sought after. researchgate.net One approach involves the use of a Lewis acid, such as zinc bromide (ZnBr₂), which can selectively deprotect tert-butyl esters in the presence of other acid-labile groups under certain conditions. researchgate.net Another method involves thermolytic cleavage in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net For some substrates, treatment with silica (B1680970) gel in toluene (B28343) at elevated temperatures can also effect selective cleavage. researchgate.net Microwave irradiation has also been explored as a technique to accelerate the cleavage of tert-butyl esters, often leading to shorter reaction times and higher yields. researchgate.net

| Reagent/Condition | General Applicability | Reference |

|---|---|---|

| ZnBr₂ in Dichloromethane (B109758) | Selective cleavage in the presence of certain other acid-labile groups. | researchgate.net |

| Silica gel/Toluene/100 °C | Mild deprotection without removing silyl (B83357) ethers. | researchgate.net |

| Trifluoroacetic acid in Dichloromethane | Common method for Boc-group removal. | mdpi.com |

| Microwave irradiation | Can lead to shorter reaction times and high yields. | researchgate.net |

Transesterification and Hydrolysis Reactions

In addition to complete cleavage, the tert-butyl ester can undergo transesterification in the presence of an alcohol and a suitable catalyst to form a different ester. This transformation allows for the modification of the ester group without deprotection to the carboxylic acid. Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions, although the bulky tert-butyl group can make hydrolysis more challenging compared to less sterically hindered esters. For instance, the hydrolysis of tert-butyl 4-methoxybenzoate, a structurally similar compound, required refluxing for an extended period. researchgate.net

Influence of the tert-Butyl Group on Reaction Kinetics and Steric Hindrance

The tert-butyl group is a prominent feature in organic chemistry, known for exerting significant steric hindrance that can profoundly influence reaction rates and regioselectivity. numberanalytics.comlibretexts.orgstackexchange.com In the case of this compound, the bulky nature of this group, positioned on the ester functionality, can impact the accessibility of the adjacent aromatic ring and the carbonyl group to incoming reagents.

The steric bulk of the tert-butyl group can slow down chemical reactions by physically impeding the approach of reactants to the reactive sites of the molecule. rsc.org This phenomenon, known as steric hindrance, is particularly relevant in reactions involving the ortho positions of the benzene (B151609) ring. While the tert-butyl group itself is not directly attached to the ring, its spatial volume can influence the conformation of the entire molecule, thereby affecting the accessibility of the ortho positions to electrophiles or nucleophiles.

A classic example of the steric effect of a tert-butyl group on reaction kinetics can be observed in electrophilic aromatic substitution reactions. For instance, the nitration of tert-butylbenzene (B1681246) proceeds at a significantly different rate and with a different product distribution compared to benzene or toluene. stackexchange.com The large size of the tert-butyl group disfavors the formation of the ortho-substituted product due to steric clashes with the incoming electrophile. libretexts.org

To illustrate the impact of alkyl substituents on electrophilic aromatic substitution, the relative rates of nitration for benzene, toluene, and tert-butylbenzene are presented in the table below.

| Compound | Substituent | Relative Rate of Nitration | Ortho/Para Ratio |

| Benzene | -H | 1 | - |

| Toluene | -CH₃ | 25 | ~1.5 |

| tert-Butylbenzene | -C(CH₃)₃ | 16 | ~0.15 |

Data compiled from various sources on electrophilic aromatic substitution.

As the data indicates, while the tert-butyl group is activating compared to hydrogen, its steric bulk significantly reduces the rate of substitution compared to the smaller methyl group in toluene. stackexchange.com Furthermore, the ratio of ortho to para products is dramatically lower for tert-butylbenzene, highlighting the steric hindrance at the ortho position. stackexchange.com In this compound, this steric influence would be expected to disfavor reactions at the C-2 position of the benzene ring.

Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

The reactivity of the aromatic ring in this compound is dictated by the combined electronic and steric effects of its three substituents: the iodo group, the methoxy (B1213986) group, and the tert-butoxycarbonyl group.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the incoming electrophile will be directed to specific positions on the benzene ring based on the nature of the existing substituents. libretexts.orgmasterorganicchemistry.com

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

tert-Butoxycarbonyl group (-COOC(CH₃)₃): This ester group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.

Considering the directing effects, the methoxy group at C-3 and the iodo group at C-4 will both direct incoming electrophiles to the C-2 and C-6 positions. However, the C-2 position is sterically hindered by the adjacent methoxy group and influenced by the bulky tert-butyl ester. The C-5 position is meta to the methoxy and iodo groups and ortho to the deactivating ester group. Therefore, the most likely position for electrophilic attack is the C-6 position, which is para to the methoxy group and ortho to the iodo group, and relatively unhindered.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a plausible reaction pathway for this compound, primarily due to the presence of a good leaving group (iodide) and an electron-withdrawing group (the ester) on the aromatic ring. scribd.combeilstein-journals.org SNAr reactions are favored when the aromatic ring is rendered electron-deficient, which facilitates the attack of a nucleophile. researchgate.netnih.gov

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In this molecule, the tert-butoxycarbonyl group is para to the iodo leaving group, which should facilitate the reaction.

Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) could potentially replace the iodo group with a second methoxy group.

Radical Reactivity of the Iodoaryl and tert-Butyl Moieties

The presence of both an iodoaryl system and a tert-butyl group introduces the potential for radical-mediated reactions at two distinct sites within the molecule.

Radical Reactivity of the Iodoaryl Moiety

Aryl iodides are known to participate in radical reactions, often initiated by radical initiators or photolysis. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions.

For instance, in the presence of a suitable hydrogen atom donor, the aryl radical can be reduced to the corresponding arene. Alternatively, it can be trapped by radical acceptors or participate in cross-coupling reactions.

Radical Reactivity of the tert-Butyl Moiety

The tert-butyl group also exhibits characteristic radical reactivity. The tertiary C-H bonds of the tert-butyl group are susceptible to hydrogen atom abstraction by highly reactive radicals, leading to the formation of a stable tertiary alkyl radical. This radical can then undergo further reactions, such as oxidation or coupling. However, the C-H bonds of a tert-butyl group are generally less reactive than many other types of C-H bonds.

The interplay between these two radical pathways would depend on the specific reaction conditions, including the nature of the radical initiator and the other reagents present. It is conceivable that reaction conditions could be tailored to selectively promote radical formation at either the iodoaryl or the tert-butyl position.

Diastereoselective and Enantioselective Transformations

While specific examples of diastereoselective and enantioselective transformations involving this compound are not extensively documented, the structural features of the molecule suggest potential for such reactions. rsc.orgbeilstein-journals.orgyoutube.com

Diastereoselective Reactions

Diastereoselectivity can arise in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. youtube.com In the case of this compound, if a reaction were to introduce a chiral center, for example, through addition to the carbonyl group or by a reaction that creates a stereocenter on a substituent newly added to the aromatic ring, the existing chirality of any reagents or catalysts could influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another.

For instance, a diastereoselective reduction of the ester to a chiral alcohol could potentially be achieved using a chiral reducing agent. The bulky tert-butyl group could play a role in directing the approach of the reagent.

Enantioselective Transformations

Enantioselective reactions involve the preferential formation of one enantiomer over the other. organic-chemistry.org Such transformations typically require the use of a chiral catalyst or a chiral auxiliary. The aromatic ring of this compound could be a substrate in various enantioselective transition-metal-catalyzed cross-coupling reactions. For example, the iodo group provides a handle for reactions like Suzuki, Heck, or Sonogashira couplings. By employing a chiral ligand on the metal catalyst, it might be possible to achieve enantioselective C-C bond formation if the reaction creates a chiral product.

Furthermore, the ester functionality could be a site for enantioselective reactions. For example, an enantioselective alpha-functionalization of the corresponding enolate could be envisioned, although this would require deprotonation at the benzylic position, which is not particularly acidic.

The development of diastereoselective and enantioselective transformations involving this and similar substituted benzoates remains an area of interest in synthetic organic chemistry for the construction of complex, stereochemically defined molecules.

Strategic Applications of Tert Butyl 4 Iodo 3 Methoxybenzoate in Complex Organic Synthesis

Building Block for the Synthesis of Natural Products

While direct examples of the incorporation of tert-butyl 4-iodo-3-methoxybenzoate into the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in a variety of natural compounds. The 3-methoxy-4-substituted benzoic acid framework is a common feature in many natural products, and the iodo-substituent provides a convenient handle for the construction of more complex molecular architectures through cross-coupling reactions. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid for further functionalization.

The general strategy for the use of such building blocks in natural product synthesis involves the initial coupling of the iodo-substituent with another molecular fragment, followed by manipulation of the methoxy (B1213986) and ester groups to complete the synthesis of the target molecule. For instance, the synthesis of various bioactive natural products containing a substituted benzoyl moiety could potentially utilize this compound as a starting material.

Intermediate in Medicinal Chemistry Research and Drug-Like Molecule Synthesis

The utility of this compound as an intermediate in medicinal chemistry is more extensively demonstrated, with its application in the synthesis of drug-like molecules and for the exploration of structure-activity relationships (SAR).

The development of new pharmaceuticals often involves the synthesis of a library of related compounds to study how structural modifications affect biological activity. This compound is an ideal starting material for such SAR studies. The iodo group can be readily replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions, allowing for the systematic variation of the substituent at the 4-position of the benzene (B151609) ring.

For example, a study on the discovery of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide (B126) derivatives as novel farnesoid X receptor (FXR) antagonists involved the synthesis and evaluation of a series of analogs to establish SAR. While this study does not use the exact title compound, it highlights the general approach of modifying substituted benzoates to optimize biological activity.

Heterocyclic compounds are of immense importance in medicinal chemistry, as they form the core structure of many drugs. This compound can serve as a precursor for the synthesis of various heterocyclic systems. The iodo group can participate in a variety of cyclization reactions to form fused or spirocyclic systems.

For instance, the synthesis of the anti-cancer drug Vandetanib involves a key intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, which shares structural similarity with the title compound. researchgate.net The synthesis of Gefitinib, another anti-cancer drug, starts from methyl 3-hydroxy-4-methoxybenzoate, a related compound, and involves a series of reactions including nitration, reduction, cyclization, and chlorination. These examples demonstrate the potential of substituted methoxybenzoates as starting materials for the synthesis of complex, medicinally relevant heterocyclic scaffolds.

Precursor in Agrochemical Development

Substituted benzoic acid derivatives have been investigated for their potential use as agrochemicals, particularly as fungicides and herbicides. The biological activity of these compounds is often dependent on the nature and position of the substituents on the aromatic ring. While specific studies detailing the use of this compound in agrochemical development are not widely reported, the general class of substituted benzoic acids has shown promise in this area.

For example, research has shown that certain benzoic acid derivatives can exhibit fungitoxic activity against various plant pathogens. The presence of a methoxy group and a halogen, such as iodine, can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its uptake and activity in target organisms. Therefore, this compound represents a potential starting point for the synthesis of novel agrochemicals with improved efficacy and selectivity.

Utility in the Synthesis of Advanced Materials and Polymer Precursors

The unique electronic and structural features of this compound make it a potential candidate for the synthesis of advanced materials and polymer precursors. The aromatic core, with its electron-donating methoxy group and the potential for further functionalization at the iodo-position, can be incorporated into larger conjugated systems with interesting optical and electronic properties.

While direct polymerization of this compound has not been extensively described, its derivatives could serve as monomers for the synthesis of functional polymers. For example, through cross-coupling reactions, the iodo-group can be used to link the benzoate unit to other aromatic or vinylic monomers, leading to the formation of conjugated polymers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tert-butyl ester group can also be hydrolyzed to the carboxylic acid, which can then be used to form polyesters or polyamides.

Contribution to Methodological Developments in Organic Synthesis

This compound is a valuable substrate for the development and optimization of new synthetic methodologies, particularly in the area of palladium-catalyzed cross-coupling reactions. nih.govuwindsor.canih.gov The presence of both an electron-donating methoxy group and a bulky tert-butyl ester allows for the investigation of the effects of steric and electronic factors on the efficiency and selectivity of various coupling reactions.

The carbon-iodine bond is relatively weak, making it highly reactive in oxidative addition to palladium(0) catalysts, which is the first step in many cross-coupling cycles. This high reactivity allows for the use of a wide range of coupling partners, including organoboron, organozinc, and organotin reagents, to form new carbon-carbon and carbon-heteroatom bonds. The development of new ligands and catalytic systems for these reactions can be benchmarked using substrates like this compound to assess their scope and limitations.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms. For tert-butyl 4-iodo-3-methoxybenzoate, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum. The three protons of the methoxy (B1213986) group would also produce a singlet. The aromatic region of the spectrum would display a more complex pattern for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants providing definitive information about their substitution pattern.

¹³C NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would be expected to show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methoxy carbon, the carbonyl carbon of the ester, and the six distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the iodo, methoxy, and ester substituents.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for a more in-depth structural confirmation. COSY experiments would establish the coupling relationships between adjacent protons on the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, leaving no ambiguity in the assignment of the NMR data. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further delineate the molecular structure by showing correlations between protons and carbons that are two or three bonds apart, for instance, confirming the connectivity between the tert-butyl protons and the carbonyl carbon.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| tert-butyl (9H) | ~1.5 - 1.6 | Singlet | N/A |

| Methoxy (3H) | ~3.8 - 3.9 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| tert-butyl (CH₃) | ~28 |

| tert-butyl (quaternary C) | ~81 |

| Methoxy (OCH₃) | ~56 |

| Aromatic C-I | ~90 |

| Aromatic C-H | ~110 - 135 |

| Aromatic C-O | ~155 - 160 |

| Aromatic C-C=O | ~130 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source are particularly valuable.

In an ESI-MS experiment, the molecule is typically protonated to form the molecular ion [M+H]⁺. For this compound (C₁₂H₁₅IO₃), the expected mass-to-charge ratio (m/z) for the monoisotopic molecular ion would be approximately 335.014. High-resolution mass spectrometry (HRMS) would allow for the precise determination of this mass, confirming the elemental formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the tert-butyl group as a stable carbocation, resulting in a prominent fragment ion. Other potential fragmentations could include the loss of the entire tert-butoxycarbonyl group or the methoxy group. The presence of iodine would also give a characteristic isotopic pattern.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~335.014 | Molecular Ion |

| [M-C₄H₉]⁺ | ~277.957 | Loss of tert-butyl group |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC, GC-MS)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice.

In a typical reversed-phase HPLC or UPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic property under specific conditions (column type, mobile phase composition, flow rate, and temperature) and is used to monitor reaction progress and assess the purity of the final product. A pure sample should ideally show a single, sharp peak.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, provided the compound is sufficiently volatile and thermally stable. nih.gov In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This technique is highly effective for identifying and quantifying volatile impurities.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC/UPLC | C18 | Acetonitrile/Water Gradient | UV-Vis |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the methoxy group would likely appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-I bond would have a stretching vibration at a lower frequency, typically below 600 cm⁻¹.

Table 5: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | ~1715 | Strong |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | ~2960 | Medium-Strong |

| C=C (Aromatic) | ~1450-1600 | Medium-Weak |

X-ray Crystallography for Definitive Solid-State Structure Determination

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

An X-ray crystallographic analysis of this compound would confirm the planar structure of the benzene ring and the geometry of the ester and methoxy groups. It would also provide unambiguous evidence for the substitution pattern on the aromatic ring. The resulting data would include the crystal system, space group, and unit cell dimensions, which are unique to the crystalline form of the compound. While no published crystal structure for this specific compound is currently available, this technique remains the gold standard for absolute structure determination in the solid state.

Theoretical and Computational Chemistry Studies of Tert Butyl 4 Iodo 3 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of Tert-butyl 4-iodo-3-methoxybenzoate. Density Functional Theory (DFT) is a predominant method used for this purpose, balancing computational cost and accuracy. These calculations provide insights into the molecule's stability, reactivity, and electronic properties.

Detailed electronic structure analysis involves examining the distribution of electrons within the molecule. Key aspects include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For a related compound, 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, DFT calculations using the B3LYP model were employed to analyze these features. researchgate.net Such analysis on this compound would reveal the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing iodo and tert-butyl ester groups on the electronic landscape of the benzene (B151609) ring.

Another powerful tool is the analysis of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. researchgate.net For this compound, the oxygen atoms of the ester and methoxy groups would be expected to show negative potential, making them susceptible to electrophilic attack, while the regions around the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer and conjugative interactions within the molecule, further clarifying its stability. researchgate.net

Table of Computed Properties for this compound Below are several computed properties for this compound obtained from public databases. nih.gov

| Property | Value | Source |

| Molecular Weight | 334.15 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 334.00659 Da | PubChem |

| Polar Surface Area | 35.5 Ų | PubChem |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the energetic pathways of chemical reactions involving this compound. This compound is a potential substrate for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, due to the presence of the iodo-substituent on the aromatic ring.

Modeling these reaction mechanisms, typically using DFT, involves locating the transition states (TS) and intermediates along the reaction coordinate. A transition state represents the highest energy point on the pathway between a reactant and an intermediate or product. By calculating the energy of these transition states, the activation energy for each step can be determined, providing a quantitative understanding of the reaction kinetics.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and assignment of spectral bands.

For this compound, DFT calculations can be used to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculation of vibrational frequencies (IR and Raman) involves computing the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, which may be measured in the solid phase or in a solvent. researchgate.netresearchgate.net The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared to experimental values, usually referenced against a standard like tetramethylsilane (B1202638) (TMS). This correlation is a powerful tool for confirming the proposed structure of a synthesized compound. While experimental spectra for this compound are not in the public literature, theoretical predictions provide a benchmark for future experimental work. Studies on similar molecules, such as the tert-butyl radical, have shown excellent agreement between calculated and experimental X-ray absorption spectra. researchgate.netdtu.dk

Conformational Analysis and Energy Landscapes through Molecular Dynamics

The presence of four rotatable bonds in this compound suggests it can adopt multiple conformations. nih.gov Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

This analysis can begin with a systematic search of the potential energy surface by rotating the key dihedral angles, such as the C-O bond of the methoxy group and the C-C and C-O bonds of the tert-butyl ester group. Quantum chemical calculations are performed for each conformation to determine its relative energy.

For a more dynamic picture, Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This provides an energy landscape, revealing the accessible conformations and the frequency of transitions between them at a given temperature. Such studies have been performed on related flexible molecules to identify stable conformers. researchgate.net For this compound, MD simulations would clarify the preferred orientation of the methoxy and tert-butyl ester groups relative to the benzene ring, which can influence its reactivity and intermolecular interactions. The PubChem database provides a computed 3D conformer, representing one low-energy state of the molecule. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Investigations

Quantitative Structure-Activity/Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity or biological activity. While often used in drug discovery, the principles can also be applied to chemical reactivity.

For a series of related iodobenzoate derivatives, a QSAR model could be developed to predict their reactivity in a specific transformation, such as a cross-coupling reaction. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that links these descriptors to the observed reactivity (e.g., reaction rate or yield). Although no specific QSAR studies involving this compound have been identified in the literature, the methodology has been applied to other classes of compounds to predict properties like anti-inflammatory activity. researchgate.net A QSAR investigation could provide valuable predictive models for the reactivity of this and related substituted aryl halides.

Future Perspectives and Emerging Research Avenues for Tert Butyl 4 Iodo 3 Methoxybenzoate

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of tert-butyl 4-iodo-3-methoxybenzoate is ripe for innovation in this area. Future research will likely focus on moving away from traditional methods that may involve harsh reagents or generate significant waste.

Key areas for development include:

Greener Iodination Methods: Traditional iodination often relies on molecular iodine and strong oxidizing agents. Future approaches could leverage safer and more sustainable iodinating reagents. For instance, methods using catalytic amounts of iodine or employing in-situ generated reactive iodine species from benign sources like potassium iodide are being explored for various aryl compounds. thieme-connect.deorganic-chemistry.org The development of a one-pot synthesis from aryl amines using reagents like tert-butyl nitrite (B80452) and tetraethylammonium (B1195904) iodide (TEAI) under milder conditions represents a step towards safer and more efficient processes. nih.gov

Solvent Selection: A shift towards greener solvents, such as bio-based solvents or even water, would significantly reduce the environmental impact of the synthesis. The development of solvent-free reaction conditions, as demonstrated for the iodination of some aromatic amines, presents a particularly attractive goal. thieme-connect.de

Atom Economy: Synthetic routes will be optimized to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved by designing more efficient catalytic cycles and avoiding the use of stoichiometric reagents.

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The application of these technologies to the synthesis and transformation of this compound is a promising area of research.

Future research could explore:

Enhanced Safety: Reactions involving iodinated compounds can sometimes be energetic. The small reaction volumes and superior heat exchange capabilities of microreactors can mitigate these risks, allowing for reactions to be run under more intense conditions (higher temperatures and pressures) than would be safe in a batch reactor.

Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. For example, Suzuki-Miyaura cross-coupling reactions of aryl iodides have been successfully implemented in continuous flow systems, demonstrating excellent yields on a gram scale. mdpi.comnih.gov

Automated Synthesis and Optimization: Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions to quickly identify optimal parameters for the synthesis and subsequent reactions of this compound.

Expanding the Scope of Bio-conjugation and Biocatalytic Applications

The unique structural features of this compound make it a potentially valuable tool in chemical biology and biocatalysis.

Potential future applications in this area include:

Building Block for Bioactive Molecules: After hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, the molecule can be coupled to peptides, nucleic acids, or other biomolecules. nih.gov The aryl iodide moiety can serve as a handle for further modifications, making it a versatile scaffold for the synthesis of new drug candidates and biological probes.

Bioconjugation Chemistry: Aryl iodides are known to participate in bioconjugation reactions. For example, they can be used in palladium-mediated C-H activation to modify tryptophan residues in peptides or in copper-catalyzed reactions to form thioether linkages with cysteine residues. acs.orgnih.gov This opens up possibilities for using this compound to label and study biomolecules.

Biocatalysis: Enzymes could be used for the enantioselective synthesis or transformation of derivatives of this compound. This would provide access to chiral building blocks that are difficult to obtain through traditional chemical methods.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The field of materials science increasingly relies on the design and synthesis of novel organic molecules with specific electronic and photophysical properties. The structure of this compound suggests its potential as a precursor for advanced organic materials.

Emerging research avenues may involve:

Organic Electronics: Aryl iodides are important intermediates in the synthesis of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ontosight.ai The specific substitution pattern of this compound could be exploited to fine-tune the properties of such materials.

Functional Polymers: The iodo group can serve as a site for polymerization reactions, leading to the creation of novel polymers with tailored properties. These polymers could find applications in areas such as sensing, drug delivery, and advanced coatings.

Porous Organic Frameworks: The rigid aromatic core of this molecule could be incorporated into porous organic frameworks (POFs) or covalent organic frameworks (COFs). These materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis.

Q & A

Q. What are the key synthetic pathways for preparing tert-butyl 4-iodo-3-methoxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A typical route involves sequential functionalization: (1) esterification of 4-iodo-3-methoxybenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄), followed by (2) iodination of the aromatic ring using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. For example, lower temperatures reduce side reactions like deiodination .

Q. How is this compound characterized spectroscopically to confirm structural integrity?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.3–1.5 ppm, while the methoxy (-OCH₃) resonates at ~3.8–4.0 ppm. Aromatic protons adjacent to iodine exhibit deshielding (~7.5–8.5 ppm).

- IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1720 cm⁻¹, and C-I vibrations are observed near 500 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the expected formula (e.g., C₁₂H₁₃IO₃) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a gradient of ethyl acetate/hexane (5–20%) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water (1:3 v/v) improves purity, as iodine substituents enhance crystallinity. Monitoring by TLC (Rf ~0.4 in 10% ethyl acetate/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in the tert-butyl group). Use variable-temperature NMR to assess conformational flexibility. For X-ray data, compare bond angles and torsion angles with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level). Discrepancies in iodine positioning may require synchrotron radiation for higher-resolution crystallography .

Q. What strategies mitigate iodine loss during cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (XPhos) reduce oxidative addition side reactions.

- Additives : Silver salts (Ag₂CO₃) stabilize iodide intermediates, while excess tert-butyl groups sterically protect the iodine substituent.

- Solvent Optimization : Polar aprotic solvents (DMAC) enhance stability compared to DMF .

Q. How do computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using ORCA) model the electron-deficient aromatic ring. Fukui indices identify the C-4 iodine as the most electrophilic site. Solvent effects (e.g., PCM for DMSO) refine activation energy predictions. Compare with experimental kinetic data (e.g., rate constants via UV-Vis monitoring) .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents like DMF) or polymorphism. Differential Scanning Calorimetry (DSC) at controlled heating rates (2–10°C/min) identifies polymorphic transitions. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) correlate melting point consistency with ≥98% purity .

Experimental Design

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Conditions : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

- Analysis : Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Hydrolysis of the ester group generates 4-iodo-3-methoxybenzoic acid (identified by m/z 278.96).

- Kinetics : Fit data to first-order decay models to calculate half-lives. Use Arrhenius plots to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.